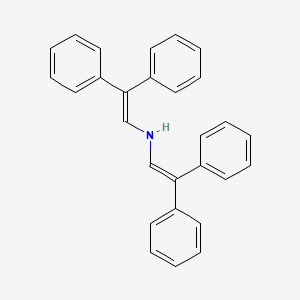![molecular formula C14H13BO3 B13996834 7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13996834.png)
7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound. It is part of the oxaborole family, which is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of boron in the structure imparts unique reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol typically involves the following steps:
Formation of the benzyloxy group: This step involves the reaction of benzyl alcohol with a suitable precursor to introduce the benzyloxy group.
Cyclization: The intermediate is then subjected to cyclization reactions to form the oxaborole ring. This step often requires specific catalysts and reaction conditions to ensure the correct formation of the heterocyclic structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may also include automated purification systems to streamline the production.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxaborole ring or the benzyloxy group.
Substitution: The benzyloxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of skin diseases like psoriasis and atopic dermatitis.
Biological Research: The compound is used to investigate the inhibition of specific enzymes and pathways involved in inflammatory responses.
Materials Science: Its unique chemical properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol involves the inhibition of specific enzymes, such as phosphodiesterase-4 (PDE4). The compound binds to the catalytic domain of PDE4, inhibiting its activity and reducing the production of pro-inflammatory cytokines . This action helps in mitigating inflammatory responses and is beneficial in treating conditions like psoriasis and atopic dermatitis.
Comparison with Similar Compounds
Similar Compounds
Crisaborole: Another oxaborole compound used in the treatment of skin diseases.
Benzo[c][1,2,5]oxadiazoles: Known for their anticancer potential.
Benzo[c][1,2,5]thiadiazoles: Also recognized for their pharmacological activities, including anticancer properties.
Uniqueness
7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol is unique due to its specific structure, which imparts distinct reactivity and biological activity. Its ability to inhibit PDE4 with high specificity makes it a valuable compound in medicinal chemistry, particularly for treating inflammatory skin conditions.
Properties
Molecular Formula |
C14H13BO3 |
|---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
1-hydroxy-7-phenylmethoxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C14H13BO3/c16-15-14-12(10-18-15)7-4-8-13(14)17-9-11-5-2-1-3-6-11/h1-8,16H,9-10H2 |
InChI Key |
PEJPERPEBCGITJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


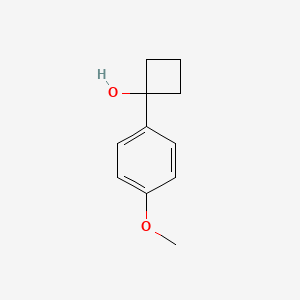
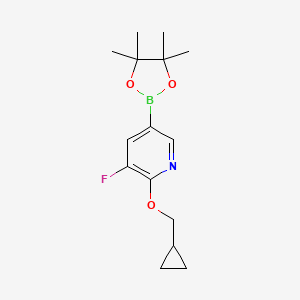
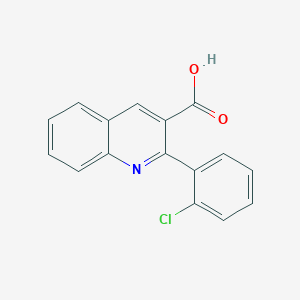
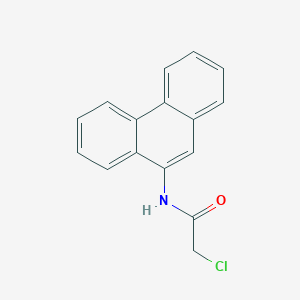
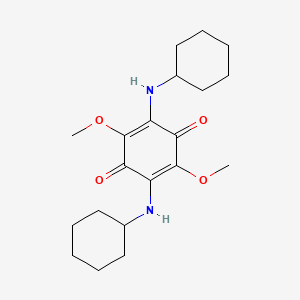

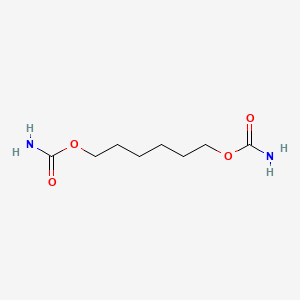
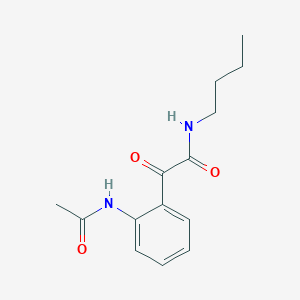
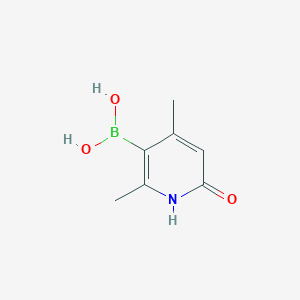
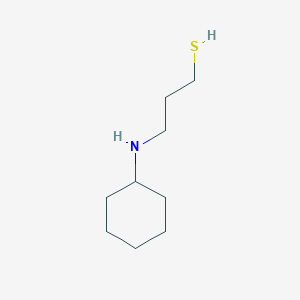
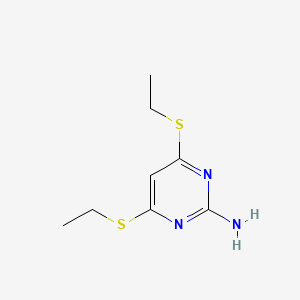
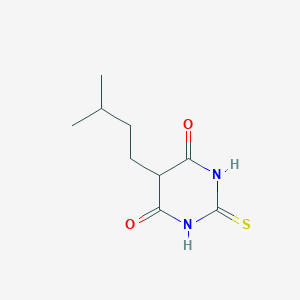
![N'-acetyl-N'-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B13996818.png)
